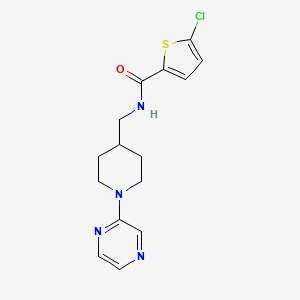

5-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Descripción

The compound 5-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide features a thiophene-2-carboxamide core substituted with a chlorine atom at the 5-position and a pyrazin-2-yl-piperidinylmethyl group at the amide nitrogen. Its molecular framework combines heterocyclic motifs (thiophene, pyrazine, piperidine), which are common in medicinal chemistry for modulating pharmacokinetic properties and target binding .

Propiedades

IUPAC Name |

5-chloro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4OS/c16-13-2-1-12(22-13)15(21)19-9-11-3-7-20(8-4-11)14-10-17-5-6-18-14/h1-2,5-6,10-11H,3-4,7-9H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKAXVSOZXCGIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This involves the reaction of pyrazine with piperidine under specific conditions to form 1-(pyrazin-2-yl)piperidine.

Chlorination: The next step involves the chlorination of the thiophene ring. This is achieved by reacting thiophene-2-carboxylic acid with a chlorinating agent such as thionyl chloride to form 5-chlorothiophene-2-carbonyl chloride.

Amidation: The final step involves the coupling of the chlorinated thiophene with the piperidine intermediate. This is done by reacting 5-chlorothiophene-2-carbonyl chloride with 1-(pyrazin-2-yl)piperidine in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring and the piperidine moiety.

Amidation and Esterification: The carboxamide group can participate in amidation and esterification reactions to form derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

Amidation and Esterification: Reagents such as carbodiimides (e.g., EDC) and alcohols are used under mild acidic or basic conditions.

Major Products

The major products formed from these reactions include substituted thiophene derivatives, oxidized or reduced forms of the compound, and various amide or ester derivatives.

Aplicaciones Científicas De Investigación

5-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.

Industrial Applications: It is explored for its potential use in the synthesis of other complex molecules and as a building block in organic synthesis.

Mecanismo De Acción

The mechanism of action of 5-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Rivaroxaban and Enantiomeric Analogs

Rivaroxaban (CAS 366789-02-8), a Factor Xa inhibitor, shares the 5-chloro-thiophene-2-carboxamide backbone but differs in its substitution pattern. Instead of a pyrazine-piperidine group, rivaroxaban incorporates a (5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-ylmethyl substituent . Key differences include:

- Core Structure: Rivaroxaban’s oxazolidinone ring versus the pyrazine-piperidine system in the target compound.

- Stereochemistry : The (S)-enantiomer of rivaroxaban exhibits potent anticoagulant activity, whereas the (R)-enantiomer (5-R-rivaroxaban) shows reduced efficacy, underscoring the importance of stereochemistry in biological function .

Thiophene-2-Carboxamide Derivatives with Varied Substitutions

Pyrazin-2-yl vs. Pyridin-2-yl Substitutions

- 5-Chloro-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide (InChIKey: TWIKZJOSENWUEU-UHFFFAOYSA-N) replaces the pyrazine-piperidine group with a pyridine-thiophene hybrid. This structural variation likely alters solubility and target selectivity due to differences in hydrogen-bonding capacity and aromatic stacking interactions .

- 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides (e.g., compounds 4a–4n from ) utilize Suzuki cross-coupling to introduce aryl groups at the 5-position. These analogs demonstrate the versatility of the carboxamide scaffold for generating diverse bioactivity profiles, though specific data for the target compound’s pyrazine-piperidine variant remain unreported .

Piperazine and Morpholinone Derivatives

- Morpholinone-containing analogs (e.g., precursor in ) highlight the role of oxygen-rich heterocycles in improving solubility and bioavailability compared to nitrogen-dense systems like pyrazine-piperidine .

Antibacterial and Enzyme-Targeting Analogs

- ML267 (4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide) shares a piperazine-carbothioamide motif but targets bacterial phosphopantetheinyl transferase.

- N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide analogs () exhibit antibacterial activity, suggesting that the target compound’s pyrazine-piperidine substitution could similarly influence gram-negative or gram-positive targeting .

Actividad Biológica

5-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anti-cancer, and enzyme inhibition activities, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 372.9 g/mol. The structure features a thiophene ring linked to a piperidine moiety, which is known for its diverse biological activities.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial effectiveness of compounds similar to 5-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide. A study reported that pyrazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 7b | 0.22 | Excellent |

| Others | 0.25 | Good |

2. Anti-Cancer Properties

The compound's structure suggests potential anti-cancer properties, particularly through mechanisms involving apoptosis induction and cytotoxicity against cancer cell lines. A recent review highlighted that similar piperidine derivatives showed improved cytotoxicity in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

3. Enzyme Inhibition

5-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide has been investigated for its inhibitory effects on monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. Compounds within the same class have shown high selectivity for MAO-B over MAO-A, indicating their potential as therapeutic agents for conditions like Alzheimer's disease .

Case Studies

A notable case study involved the optimization of a series of thiophene derivatives, where one compound demonstrated selective inhibition of MAO-B at concentrations as low as 29 nM while showing minimal activity against MAO-A (19% inhibition at 50 μM) . This selectivity is crucial for developing treatments with fewer side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.